Azetidine-1-carboximidamide hydrochloride
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Overview
Description
Azetidine-1-carboximidamide hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and polymer science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidine-1-carboximidamide hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides . This reaction proceeds under mild conditions without the need for a base, yielding functionalized azetidine derivatives in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Azetidine-1-carboximidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a wide range of functionalized azetidine derivatives .
Scientific Research Applications
Azetidine-1-carboximidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug discovery and development.
Mechanism of Action
The mechanism of action of azetidine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates its participation in various chemical reactions. These interactions can lead to the formation of stable complexes with target molecules, influencing their biological or chemical activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different chemical properties.
Uniqueness
Azetidine-1-carboximidamide hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it more stable and easier to handle compared to aziridines, while still offering unique reactivity that can be exploited in various chemical and biological applications .
Properties
IUPAC Name |
azetidine-1-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3.ClH/c5-4(6)7-2-1-3-7;/h1-3H2,(H3,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZXJXFOKSZSKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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